molecular formula C16H10F3N3OS B12147982 (2E,5Z)-5-(pyridin-3-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2E,5Z)-5-(pyridin-3-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12147982
M. Wt: 349.3 g/mol
InChI Key: KHYGGTPBPHXJNZ-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E,5Z)-5-(pyridin-3-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur (S) and nitrogen (N) atoms. Its structure features:

  • A thiazolidin-4-one core with (2E,5Z) stereochemistry.
  • A pyridin-3-ylmethylidene substituent at the 5-position, introducing aromatic nitrogen into the system.
  • A 2-(trifluoromethyl)phenylimino group at the 2-position, providing electron-withdrawing properties and enhanced lipophilicity .

The unique combination of a pyridine ring and trifluoromethyl group in this compound suggests distinct interactions with biological targets, such as enzymes or receptors involved in disease pathways .

Properties

Molecular Formula

C16H10F3N3OS

Molecular Weight

349.3 g/mol

IUPAC Name

(5Z)-5-(pyridin-3-ylmethylidene)-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10F3N3OS/c17-16(18,19)11-5-1-2-6-12(11)21-15-22-14(23)13(24-15)8-10-4-3-7-20-9-10/h1-9H,(H,21,22,23)/b13-8-

InChI Key

KHYGGTPBPHXJNZ-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C2NC(=O)C(=CC3=CN=CC=C3)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-(pyridin-3-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the condensation of a pyridine derivative with a thiazolidinone precursor. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolidinone ring exhibits reactivity at the sulfur and nitrogen atoms, enabling nucleophilic substitution. Key observations include:

Reaction SiteReagents/ConditionsProductYieldReference
C2 (imino group)Amines in ethanol, refluxSchiff base derivatives65–78%
C5 (methylidene group)Grignard reagents, THF, 0°CAlkylated thiazolidinone analogs52–60%
S1 (thiazolidinone S)Alkyl halides, K₂CO₃, DMFThioether-functionalized derivatives70–85%

These substitutions are facilitated by the electron-withdrawing trifluoromethyl group, which increases the electrophilicity of adjacent positions.

Ring-Opening and Rearrangement Reactions

Acidic or basic conditions induce ring-opening, followed by recyclization:

  • Base-Mediated Rearrangement (NaOH/EtOH):
    Generates thiazole derivatives via -sigmatropic shifts, confirmed by ¹H-NMR analysis .

Cycloaddition Reactions

The conjugated diene system participates in [4+2] cycloadditions:

DienophileConditionsProductRegioselectivityReference
Maleic anhydrideToluene, 110°C, 12hFused bicyclic adductsEndo preference
DMAD (dimethyl acetylenedicarboxylate)Microwave, 100°CPyridothiazine derivativesNot reported

Density functional theory (DFT) calculations suggest inverse electron-demand Diels-Alder behavior due to electron-deficient dienophiles.

Condensation and Cross-Coupling Reactions

The methylidene group at C5 undergoes condensation with:

  • Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃):
    Introduces aryl/heteroaryl groups at C5, with yields optimized to 88% using ultrasound assistance .

Oxidation and Reduction Pathways

Reaction TypeReagentsOutcomeApplication
Oxidation (C4=O → C4-OH)H₂O₂, Fe²⁺ catalystThiazolidinedione analogsCOX-2 inhibition
Reduction (C=N → C-N)NaBH₄, MeOHSaturated thiazolidine derivativesBioactivity modulation

X-ray crystallography confirms stereochemical retention during reductions.

Catalytic Functionalization

Recent advances employ organocatalysts:

  • DSDABCOC-catalyzed Amination :
    Achieves C3-functionalization with secondary amines (TOF = 120 h⁻¹) .

  • Ultrasound-assisted Thiolation :
    Mercaptoacetic acid coupling at C2 achieves 92% yield in 30 minutes .

Stability Under Pharmacological Conditions

Hydrolytic stability studies (pH 7.4 PBS, 37°C):

Time (h)% RemainingMajor Degradation Product
2498None detected
4895Trace ring-opened diacid
7289<5% diacid

Data indicates exceptional stability, supporting its drug development potential .

Scientific Research Applications

  • Antimicrobial Properties : Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial activity. The presence of the pyridine and trifluoromethyl groups enhances their efficacy against various bacterial strains. Studies have shown that compounds similar to (2E,5Z)-5-(pyridin-3-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Thiazolidinone derivatives are being investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have been reported to induce apoptosis in human cancer cells by activating specific pathways related to tumor suppression .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could inhibit the release of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Therapeutic Applications

The compound's unique structural features suggest several therapeutic applications:

  • Inhibition of Enzymatic Activity : The thiazolidinone core is known for its ability to inhibit various enzymes involved in disease processes. This includes potential inhibition of enzymes related to cancer progression and inflammatory responses.
  • Drug Development : Due to its promising biological activities, (2E,5Z)-5-(pyridin-3-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is being explored as a lead compound for developing new pharmaceuticals targeting bacterial infections and cancer.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that thiazolidinone derivatives with similar structures exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that derivatives of thiazolidinones could significantly reduce cell viability at low concentrations. Mechanistic studies showed that these compounds induced apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of cytokine release

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(pyridin-3-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Structural Features and Substituent Effects

The biological and chemical properties of thiazolidinones are heavily influenced by substituents on the core ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Thiazolidinone Derivatives
Compound Name Substituents at 2-Position Substituents at 5-Position Unique Features
Target Compound 2-(Trifluoromethyl)phenylimino Pyridin-3-ylmethylidene Combines electron-withdrawing CF₃ and aromatic pyridine; enhanced metabolic stability
(2Z,5Z)-5-(3,4,5-Trimethoxybenzylidene)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one () 4-Chloro-3-(trifluoromethyl)phenylimino 3,4,5-Trimethoxybenzylidene Methoxy groups increase electron density; chloro enhances halogen bonding
(2E,5Z)-5-(4-Fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one () 2-(Trifluoromethyl)phenylimino 4-Fluorobenzylidene Fluorine substituent improves bioavailability and target selectivity
(2Z,5E)-5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one () 4-Methylphenylimino 4-(Dimethylamino)benzylidene Electron-donating dimethylamino group enhances solubility and receptor binding
(5Z)-5-[(2,5-Dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one () Sulfanylidene (S=) 2,5-Dimethoxyphenylmethylidene Thione group increases reactivity; dimethoxy groups modulate pharmacokinetics
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in the target compound and analogs () enhances lipophilicity and resistance to metabolic degradation, critical for drug bioavailability .
  • Aromatic Diversity: Pyridine (target compound) vs. benzene () or thiophene () substituents alters π-π stacking and hydrogen-bonding interactions with biological targets.
  • Steric Effects: Bulky groups like 3,4,5-trimethoxy () or 4-ethoxy-3-methoxy () may hinder binding to compact active sites compared to smaller substituents like fluorine .
Key Findings:
  • Antimicrobial Activity: Compounds with halogen substituents (Cl, CF₃) show stronger antibacterial effects due to interactions with microbial enzymes or membranes .
  • Anticancer Potential: Pyridine and indole derivatives (target compound, ) may target DNA topoisomerases or protein kinases .
  • Anti-inflammatory Action: Ethoxy and methoxy groups () correlate with COX-2 inhibition, reducing prostaglandin synthesis .

Biological Activity

The compound (2E,5Z)-5-(pyridin-3-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one belongs to a class of thiazolidin-4-one derivatives known for their diverse biological activities. This article explores its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12F3N3S\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_3\text{S}

This structure includes a pyridine ring and a thiazolidinone moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. In particular, the compound's structural components contribute to its efficacy against various cancer cell lines.

  • Mechanism of Action : The compound acts as an inhibitor of specific kinases such as TBK1 and IKKε, which are implicated in cancer progression and inflammation .
  • Case Studies :
    • A study evaluated the compound's effect on glioblastoma cells (LN229) using MTT assays to assess cytotoxicity. Results showed that the compound significantly inhibited cell viability and induced apoptosis in these cells .
    • Another study highlighted that derivatives with similar structures demonstrated potent activity against HT29 adenocarcinoma cells and lung cancer cells H460 .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been extensively studied.

  • Inhibition Against Bacteria :
    • Compounds similar to the target molecule have shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. For example, a derivative exhibited an inhibition zone of 22 mm against S. aureus, comparable to standard antibiotics like Ampicillin .
    • The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial potency, with certain substitutions leading to activity indices exceeding 90% .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidin-4-one derivatives is linked to their ability to inhibit inflammatory cytokines.

  • Cytokine Inhibition : The compounds have been shown to reduce the levels of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Data Summary

Biological ActivityEffectReference
AnticancerSignificant inhibition of glioblastoma cells (LN229)
AntibacterialInhibition zones up to 22 mm against S. aureus
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Q. What strategies can resolve contradictions between theoretical predictions (e.g., DFT) and experimental biological activity data?

  • Methodology : Cross-validate computational models with mutational studies (e.g., site-directed mutagenesis of target proteins). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Reassess solvent effects in DFT calculations using implicit solvation models (e.g., PCM) .
  • Case Study : If DFT predicts strong binding but IC₅₀ is low, evaluate membrane permeability via Caco-2 assays or PAMPA .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?

  • Methodology : Synthesize analogs with substitutions on the pyridyl or trifluoromethylphenyl groups. Test cytotoxicity against cancer cell lines (e.g., MCF-7, U87MG) using MTT assays. Correlate logP values (measured via shake-flask method) with activity to identify optimal hydrophobicity .
  • Key Findings : Bulky substituents on the phenyl ring enhance microtubule disruption, while electron-withdrawing groups improve kinase inhibition .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodology : Use standardized protocols for cell culture (e.g., passage number < 20) and compound solubilization (DMSO concentration ≤ 0.1%). Include positive controls (e.g., paclitaxel for microtubule assays) and replicate experiments (n ≥ 3). Statistical analysis (ANOVA with Tukey’s post-hoc) identifies significant outliers .

Q. How can cryo-EM or NMR spectroscopy elucidate the compound’s interaction with dynamic protein targets?

  • Methodology : For cryo-EM, prepare protein-ligand complexes at 2–4 mg/mL and collect data at 200 kV. For NMR, use ¹⁵N/¹³C-labeled proteins and monitor chemical shift perturbations (CSPs) in 2D HSQC spectra. Compare with apo-protein spectra to map binding sites .

Q. What advanced techniques validate the compound’s mechanism of action in vivo?

  • Methodology : Use transgenic mouse models (e.g., xenografts) with bioluminescent imaging to track tumor regression. Pharmacokinetic studies (LC-MS/MS) measure plasma half-life and tissue distribution. RNA-seq identifies differentially expressed pathways post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.